7-(Cyclopropylmethyl)-2-[(3-fluorophenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Cyclopropylmethyl)-2-[(3-fluorophenyl)methyl]-2,7-diazaspiro[45]decan-6-one is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Cyclopropylmethyl)-2-[(3-fluorophenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable diamine and a ketone.
Introduction of the cyclopropylmethyl group: This step often involves the use of cyclopropylmethyl bromide in the presence of a base.
Attachment of the 3-fluorophenylmethyl group: This can be done via a nucleophilic substitution reaction using 3-fluorobenzyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropylmethyl group.
Reduction: Reduction reactions can be performed on the ketone group to yield the corresponding alcohol.
Substitution: The fluorophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Major Products
Oxidation: Oxidation of the cyclopropylmethyl group can yield a carboxylic acid derivative.
Reduction: Reduction of the ketone group results in the formation of a secondary alcohol.
Substitution: Substitution reactions on the fluorophenyl group can lead to various substituted derivatives.
Scientific Research Applications
7-(Cyclopropylmethyl)-2-[(3-fluorophenyl)methyl]-2,7-diazaspiro[4
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-(Cyclopropylmethyl)-2-[(3-fluorophenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one is not fully understood, but it is believed to interact with specific molecular targets in the body. These targets may include neurotransmitter receptors or enzymes involved in metabolic pathways. The compound’s unique structure allows it to bind selectively to these targets, potentially modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylmethyl derivatives: Compounds with similar cyclopropylmethyl groups but different core structures.
Fluorophenyl derivatives: Compounds containing the fluorophenyl group but with different overall structures.
Uniqueness
The uniqueness of this compound lies in its combination of a spirocyclic core with both cyclopropylmethyl and fluorophenylmethyl groups. This combination imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
7-(cyclopropylmethyl)-2-[(3-fluorophenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25FN2O/c20-17-4-1-3-16(11-17)12-21-10-8-19(14-21)7-2-9-22(18(19)23)13-15-5-6-15/h1,3-4,11,15H,2,5-10,12-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSXDVWXMXAXCJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(C2)CC3=CC(=CC=C3)F)C(=O)N(C1)CC4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.